molecular formula C8H14N2O B3024915 1-(Cyclopropylcarbonyl)piperazine CAS No. 59878-57-8

1-(Cyclopropylcarbonyl)piperazine

Cat. No. B3024915
CAS RN: 59878-57-8
M. Wt: 154.21 g/mol
InChI Key: KIALFUYSJAAJSU-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)piperazine is a compound that falls within the broader class of piperazine derivatives. Piperazine itself is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals and fine chemicals. The cyclopropylcarbonyl group attached to the piperazine ring is of particular interest due to its potential biological activity and its use in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives involves multiple steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in a moderate yield of 23% . Another example is the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which is accomplished by reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . Additionally, a series of 1-(4-Chlorophenyl)cyclopropylmethanone derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques and single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride was determined, revealing a monoclinic crystal system with specific bond distances and angles . The structural and electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride were calculated using DFT/B3LYP/6-311G(d,p) level of theory, showing excellent agreement with experimental data .

Chemical Reactions Analysis

Piperazine can act as a catalyst in various chemical reactions. For instance, it catalyzes the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, demonstrating its utility in facilitating reactions that lead to pharmaceutically relevant compounds . The reactivity of piperazine derivatives can also be explored through the synthesis of pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes, showcasing the versatility of piperazine-based compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystalline forms of these compounds can exhibit polymorphism, which affects their physical properties, such as solubility and melting point . The chemical properties, such as reactivity and stability, can be inferred from molecular electrostatic potential surfaces, frontier orbital analysis, and vibrational analysis. For example, the HOMO-LUMO energy gap calculated for 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride provides insights into its chemical hardness and potential reactivity .

Scientific Research Applications

Potential Use in Oncology

Research indicates that analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have potential therapeutic and diagnostic applications in oncology. Specifically, (-)-(S)-9, an analogue with reduced lipophilicity, showed minimal antiproliferative activity but moderate activity at the P-gp efflux pump, which could have implications in cancer treatment (Abate et al., 2011).

Central Pharmacological Activity

Piperazine derivatives, including 1-(Cyclopropylcarbonyl)piperazine, often possess central pharmacological activities such as acting on the monoamine pathway. These properties have been explored for potential therapeutic applications in treating conditions like depression and anxiety (Brito et al., 2018).

Applications in Biological Systems and Catalysis

Piperazine-based compounds, including derivatives of 1-(Cyclopropylcarbonyl)piperazine, find applications in biological systems due to their antihistamine, anticancer, antimicrobial, and antioxidant properties. Additionally, they are used in catalysis and metal-organic frameworks (MOFs) (Kant & Maji, 2020).

Therapeutic Applications

The piperazine moiety, including in 1-(Cyclopropylcarbonyl)piperazine, is found in various drugs like antidepressants, antipsychotics, and antibiotics. Its versatility in binding with metal ions also opens up diverse therapeutic applications (Rathi et al., 2016).

Anticancer and Antituberculosis Properties

Derivatives of 1-(Cyclopropylcarbonyl)piperazine have been synthesized and tested for their anticancer and antituberculosis properties. Some compounds exhibited significant activity in these areas, highlighting their potential in medical treatments (Mallikarjuna et al., 2014).

Anti-mycobacterial Activity

Piperazine and its analogues have shown potential in combating Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests the role of 1-(Cyclopropylcarbonyl)piperazine derivatives in developing new anti-TB molecules (Girase et al., 2020).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

A recent study has demonstrated the use of “1-(Cyclopropylcarbonyl)piperazine” in the synthesis of a thermally stable fluorophore, which was successfully used in a flexible organic solar cell . This represents a cutting-edge method in understanding a new tiny organic molecular material and integrating it into a flexible solar cell .

properties

IUPAC Name

cyclopropyl(piperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIALFUYSJAAJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975277
Record name Cyclopropyl(1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbonyl)piperazine

CAS RN

59878-57-8
Record name Cyclopropyl(1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyclopropylcarbonyl)piperazine
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Record name 1-(Cyclopropylcarbonyl)piperazine
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Synthesis routes and methods I

Procedure details

1-Tertbutoxycarbonyl-4-(cyclopropanecarbonyl) piperazine (254 mg, 1 mmol) was dissolved in dichloromethane, and then trifluoroacetic acid (1.5 mL) was added. The reaction mixture was stirred at room temperature until completed, and then washed with saturated sodium bicarbonate solution for three times. The organic phases were concentrated. N-(cyclopropanecarbonyl) piperazine was obtained for use.
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 mL of ethanol was dissolved benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate (3.00 g, 10.4 mmol), and 1.5 g of 10% palladium-carbon was added thereto, followed by stirring at room temperature under hydrogen atmosphere overnight. The palladium-carbon was removed by filtration, and the filtrate was evaporated to give the title compound (1.50 g, 97.3%) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
97.3%

Synthesis routes and methods III

Procedure details

10% Palladium on carbon (175 mg, 10% by wt.) was placed under an inert atmosphere and suspended in EtOH (5 mL). A solution of (4-benzyl-piperazin-1-yl)-cyclopropyl-methanone (1.75 g, 7.16 mmol) dissolved in EtOH (25 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 1.07 g (97%) of the title compound as a clear oil. 1H-NMR (300 MHz, CD3OD) 3.74 (broad s, 2H), 3.57 (broad s, 2H), 2.87 (broad s, 2H), 2.80 (broad s, 2H), 1.97 to 1.91 (m, 1H), 0.89 to 0.78 (m, 4H); ES-MS m/z 154.9 [M+H]+, RT (min) 1.02.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Syed, H Renuka, A Mohitkar, R Pallepogu… - Materials …, 2022 - pubs.rsc.org
Tetracyanoquinodimethane (TCNQ), when reacted with primary/secondary/simple aromatic amines, generates mono/di-substituted derivatives, predominantly manifesting in optical/non-…
Number of citations: 2 pubs.rsc.org
HR Anwarhussaini, AS Mohitkar, R Pallepogu… - scholar.archive.org
Tetracyanoquinodimethane (TCNQ), when reacted with primary/secondary/simple aromatic amines, generate mono/di-substituted derivatives, predominantly manifesting optical/non-…
Number of citations: 0 scholar.archive.org
Q Xu, S Zhang, J Zhao, Z Wang, L Liu, P Zhou… - Journal of Flow …, 2021 - Springer
Here we developed a continuous flow microreactor system to synthesis N-benzoylpiperazine, which is an important intermediate of novel nootropic Sunifiram. And the kinetics of the …
Number of citations: 1 link.springer.com
L Wang, Y Zheng, D Li, J Yang, L Lei… - Journal of Medicinal …, 2021 - ACS Publications
Klisyri (KX01) is a dual tubulin/Src protein inhibitor that has shown potential therapeutic effects in several tumor models. However, a phase II clinical trial in patients with bone-metastatic …
Number of citations: 15 pubs.acs.org
X Chang, D Sun, D Shi, G Wang, Y Chen… - … Pharmaceutica Sinica B, 2021 - Elsevier
This study was aimed to design the first dual-target small-molecule inhibitor co-targeting poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), …
Number of citations: 48 www.sciencedirect.com
M Stypik, S Michałek, N Orłowska, M Zagozda… - Pharmaceuticals, 2022 - mdpi.com
Phosphoinositide 3-kinase (PI3K) is the family of lipid kinases participating in vital cellular processes such as cell proliferation, growth, migration, or cytokines production. Due to the …
Number of citations: 6 www.mdpi.com
XW Dang, JL Duan, E Ye, ND Mao, RR Bai, X Zhou… - Bioorganic …, 2024 - Elsevier
Proto-oncogene tyrosine-protein kinase Src, also known as c-Src, belongs to the family of non-receptor tyrosine protein kinases (TKs) called Src kinases. It plays a crucial role in cell …
Number of citations: 0 www.sciencedirect.com
X Zhou, G Li, A Kaplan, MM Gaschler… - Human molecular …, 2018 - academic.oup.com
Huntington’s disease (HD) is caused by a cytosine-adenine-guanine (CAG) trinucleotide repeat expansion in the huntingtin (HTT) gene encoding an elongated polyglutamine tract …
Number of citations: 39 academic.oup.com
R Cincinelli, L Musso, L Merlini, G Giannini… - Bioorganic & Medicinal …, 2014 - Elsevier
7-Azaindole-1-carboxamides were designed as a new class of PARP-1 inhibitors. The compounds displayed a variable pattern of target inhibition profile that, in part, paralleled the …
Number of citations: 48 www.sciencedirect.com
T Wilson - 2018 - ora.ox.ac.uk
This thesis consists of the development and application of novel radiochemical transformations for both Positron Emission Tomography (PET) and Single Photon Emission Computered …
Number of citations: 1 ora.ox.ac.uk

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